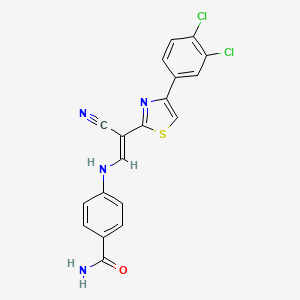

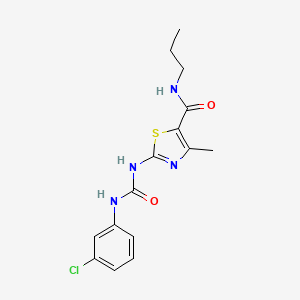

2-(3-(3-氯苯基)脲基)-4-甲基-N-丙基噻唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-(3-chlorophenyl)ureido)-4-methyl-N-propylthiazole-5-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed by Pfizer and is currently being investigated for its potential use in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

科学研究应用

Cancer Research: Antiproliferative Agent

This compound has been identified as a potential antiproliferative agent, particularly in the context of hepatocellular carcinoma (HCC). It has shown to exhibit potent cytotoxicity against HepG2 cells, with a significant inhibitory effect on cell migration and colony formation. It also induces G2/M arrest and early-stage apoptosis in cancer cells .

Kinase Inhibition: Targeting IGF1R

The compound has been found to inhibit the Insulin-like Growth Factor 1 Receptor (IGF1R), which plays a crucial role in the progression of various cancers. By potently inhibiting IGF1R, it offers a promising avenue for the development of new cancer therapies .

Drug Development: Improved Pharmacokinetics

Researchers have leveraged scaffold hopping from existing drugs like Sorafenib to introduce modifications that optimize the physicochemical properties and binding interactions of this compound. This approach aims to improve drug-like properties and reduce adverse effects associated with current treatments .

Suzuki–Miyaura Coupling: Boron Reagent Selection

In organic chemistry, the Suzuki–Miyaura coupling reaction is a widely applied method for forming carbon-carbon bonds. This compound could potentially serve as a boron reagent in such reactions, contributing to the selection of more environmentally benign and stable reagents for organic synthesis .

Molecular Modeling: Drug Design

The compound’s structure allows for multiple hydrogen bond formations, making it an excellent candidate for molecular modeling studies. These studies can help predict how the compound interacts with various biological targets, aiding in the design of more effective drugs .

Anticancer Properties: Hepatocellular Carcinoma

Given its potent antiproliferative properties and ability to induce apoptosis, this compound is a strong candidate for further research as an anticancer agent, specifically targeting HCC. Its effectiveness against HCC cell lines suggests it could be a valuable addition to the arsenal of anticancer drugs .

属性

IUPAC Name |

2-[(3-chlorophenyl)carbamoylamino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O2S/c1-3-7-17-13(21)12-9(2)18-15(23-12)20-14(22)19-11-6-4-5-10(16)8-11/h4-6,8H,3,7H2,1-2H3,(H,17,21)(H2,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIGXNJJMNCLAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(N=C(S1)NC(=O)NC2=CC(=CC=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(3-chlorophenyl)ureido)-4-methyl-N-propylthiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2878998.png)

![2-[4-(Trifluoromethyl)phenyl]morpholine oxalate](/img/structure/B2879008.png)

![3-[(2-ethylpiperidin-1-yl)carbonyl]-7-methyl-N-phenyl-1,8-naphthyridin-4-amine](/img/structure/B2879011.png)

![[1-(3-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2879012.png)

![2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2879013.png)

![4-(3-fluorophenyl)-N-(4-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2879016.png)